Methyl 3-cyclopropyl-5-iodobenzoate

Description

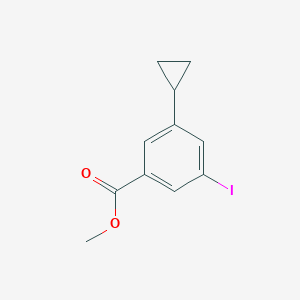

Methyl 3-cyclopropyl-5-iodobenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the 3-position and an iodine atom at the 5-position of the aromatic ring. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{IO}_2 $, with a molecular weight of 314.12 g/mol. The compound’s structure combines steric hindrance from the cyclopropyl group with the electron-withdrawing and polarizable nature of the iodine substituent, influencing its reactivity, solubility, and stability.

Properties

IUPAC Name |

methyl 3-cyclopropyl-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCSJYAICDACPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2CC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-5-iodobenzoate typically involves the esterification of 3-cyclopropyl-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 3-cyclopropyl-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-cyclopropyl-5-iodobenzoate with structurally or functionally related methyl esters and benzoate derivatives.

Structural Analogs

Methyl Salicylate

- Structure : A simple benzoate ester with a hydroxyl group at the 2-position.

- Properties : Boiling point: 222°C; solubility in water: 0.2 g/L. Methyl salicylate is widely used in pharmaceuticals due to its anti-inflammatory properties.

- Comparison : The iodine and cyclopropyl groups in this compound enhance its lipophilicity (logP ~3.5 estimated) compared to methyl salicylate (logP ~2.3). This difference impacts bioavailability and environmental persistence .

Sandaracopimaric Acid Methyl Esters (e.g., from Austrocedrus chilensis resin) Structure: Diterpene-based methyl esters with fused cyclic systems. Properties: Higher molecular weights (~330–350 g/mol) and lower volatility compared to this compound. Used in resinous materials and traditional adhesives. Comparison: The rigid cyclopropane ring in this compound may confer similar steric constraints as diterpene esters but lacks the thermal stability of fused cyclic systems .

Z-Communic Acid Methyl Ester Structure: A labdane diterpene methyl ester with conjugated double bonds. Properties: Exhibits antimicrobial activity and UV absorption due to conjugation. This could enhance binding affinity in catalytic or medicinal applications .

Functional Analogs

Methyl Violet

- Structure : A triarylmethane dye with methyl groups.

- Properties : Soluble in polar solvents; used in histology and as a pH indicator.

- Comparison : Unlike Methyl Violet’s planar, conjugated system, this compound’s aromatic ring with bulky substituents limits conjugation, reducing its utility in optical applications but improving stability under UV exposure .

Nopinone Methyl Ester Structure: A bicyclic monoterpene ester. Properties: High volatility (vapor pressure ~0.1 kPa at 25°C); used in atmospheric aerosol studies. Comparison: this compound’s iodine atom increases molecular weight and reduces volatility, making it less suitable for gas-phase applications but more persistent in condensed phases .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 314.12 | ~3.5 | 280–300 (est.) | Organic synthesis, drug design |

| Methyl Salicylate | 152.15 | 2.3 | 222 | Pharmaceuticals, fragrances |

| Z-Communic Acid Methyl Ester | 332.5 | 4.1 | >300 | Antimicrobial agents |

| Nopinone Methyl Ester | 168.23 | 1.8 | 210 | Atmospheric chemistry |

Notes: Estimated values for this compound are based on computational models (e.g., EPI Suite) and structural analogs .

Research Findings and Implications

- Reactivity: The iodine substituent in this compound facilitates Suzuki-Miyaura coupling reactions, a feature absent in non-halogenated esters like methyl salicylate. This makes it valuable in cross-coupling syntheses of complex aromatics .

- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions, limiting the compound’s utility in low-pH environments compared to fused-ring diterpene esters .

Biological Activity

Methyl 3-cyclopropyl-5-iodobenzoate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclopropyl group and an iodine atom attached to a benzoate moiety. This structural configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The iodine atom enhances the compound's electrophilicity, allowing it to participate in various biochemical reactions.

- Target Interactions : The compound has been shown to interact with enzymes and receptors, potentially modulating their activity.

- Biological Effects : These interactions can lead to a range of biological effects, including anti-inflammatory, anticancer, and cytotoxic activities.

Applications in Medicinal Chemistry

This compound is being investigated for its potential use in drug development. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, which can be tailored for specific therapeutic applications.

Table 1: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing pharmaceutical compounds |

| Biochemical Research | Investigated for interactions with biomolecules |

| Specialty Chemicals | Utilized in the production of specialty chemicals and materials |

Biological Activity Studies

Several studies have evaluated the biological activities associated with this compound and related compounds. Notably, research has highlighted its potential as an anticancer agent.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested against various human cancer cell lines. The results indicated significant cytotoxic effects, particularly against the RKO cell line:

- Cytotoxicity Assay : The compound exhibited an IC50 value of approximately 30 µM against RKO cells, indicating substantial inhibitory effects on cell viability .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 30 |

| A-549 | 45 |

| MCF-7 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.